2-(3,4-Dimethoxyphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of a boronic acid derivative of 3,4-dimethoxyphenyl with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid group instead of a benzoic acid group.
3,4-Dimethoxyphenethylamine: Contains a phenethylamine core with similar methoxy substitutions.
(3,4-Dimethoxyphenyl)acetyl chloride: A related compound with an acetyl chloride functional group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both methoxy groups and a fluorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-6-3-9(7-14(13)20-2)11-5-4-10(16)8-12(11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDMPAVEXWQQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653541 |
Source
|
Record name | 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179306-54-7 |
Source
|
Record name | 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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